molecular formula C10H14N2O2 B13580982 (R)-N-(4-(1-Amino-2-hydroxyethyl)phenyl)acetamide

(R)-N-(4-(1-Amino-2-hydroxyethyl)phenyl)acetamide

Cat. No.: B13580982
M. Wt: 194.23 g/mol
InChI Key: OSWKNMWNZVZEKU-JTQLQIEISA-N
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Description

(R)-N-(4-(1-Amino-2-hydroxyethyl)phenyl)acetamide is a chiral acetamide derivative characterized by a phenyl ring substituted with a 1-amino-2-hydroxyethyl group at the para position. The (R)-stereochemistry of the hydroxyethyl side chain confers unique spatial and electronic properties, influencing its solubility, bioavailability, and interactions with biological targets. This compound is structurally related to the widely used analgesic paracetamol (N-(4-hydroxyphenyl)acetamide) but differs in the replacement of the hydroxyl group with a more complex amino-hydroxyethyl moiety.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

N-[4-[(1R)-1-amino-2-hydroxyethyl]phenyl]acetamide

InChI

InChI=1S/C10H14N2O2/c1-7(14)12-9-4-2-8(3-5-9)10(11)6-13/h2-5,10,13H,6,11H2,1H3,(H,12,14)/t10-/m0/s1

InChI Key

OSWKNMWNZVZEKU-JTQLQIEISA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)[C@H](CO)N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(CO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(4-(1-Amino-2-hydroxyethyl)phenyl)acetamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of ®-4-(1-Amino-2-hydroxyethyl)phenol.

    Acetylation: The amino group of ®-4-(1-Amino-2-hydroxyethyl)phenol is acetylated using acetic anhydride under mild conditions to form ®-N-(4-(1-Amino-2-hydroxyethyl)phenyl)acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure high yield and purity.

    Purification: Employing techniques like recrystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

®-N-(4-(1-Amino-2-hydroxyethyl)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The acetamide group can be reduced to form primary amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving electrophiles like halogens or nitro groups.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes.

    Protein Binding: Investigated for its binding affinity to certain proteins.

Medicine

    Drug Development: Explored as a potential lead compound in drug discovery.

    Pharmacology: Studied for its pharmacokinetic and pharmacodynamic properties.

Industry

    Material Science: Used in the development of novel materials with specific properties.

    Chemical Manufacturing: Employed in the production of various chemical products.

Mechanism of Action

The mechanism of action of ®-N-(4-(1-Amino-2-hydroxyethyl)phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:

    Binding to Active Sites: Inhibiting enzyme activity by binding to their active sites.

    Modulating Pathways: Affecting biochemical pathways by interacting with specific proteins or receptors.

Comparison with Similar Compounds

Analgesic Acetamides

Key Structural Features: Acetamide derivatives with analgesic activity typically feature a phenyl ring substituted with polar groups (e.g., hydroxyl, sulfonamide) to modulate COX enzyme inhibition or nociceptive pathways.

Compound Name Substituent(s) on Phenyl Ring Biological Activity Reference
Paracetamol (N-(4-hydroxyphenyl)acetamide) -OH Analgesic, antipyretic
Compound 35 () -(4-methylpiperazinyl)sulfonyl Analgesic activity comparable to paracetamol
Target Compound -(1-amino-2-hydroxyethyl) (R-configuration) Theoretical: Enhanced receptor affinity due to H-bonding from -NH2 and -OH

Comparison: Unlike paracetamol, the target compound’s amino-hydroxyethyl group may reduce hepatotoxicity risks (linked to paracetamol’s hydroxyl-to-toxic metabolite pathway) . Compound 35’s sulfonamide group enhances solubility but may introduce off-target effects, whereas the amino-hydroxyethyl group in the target compound could improve CNS penetration .

Substituted Phenylacetamides with Phenoxy Groups

Key Structural Features: Phenoxy-acetamide derivatives often exhibit anti-inflammatory or antimicrobial activities.

Compound Name Substituent(s) on Phenyl Ring Biological Activity Reference
B1 () -(3-hydroxy-5-methylphenoxy), -NO2 Not explicitly reported (structural focus)
B2 () -(3-hydroxy-5-methylphenoxy), -CF3 Not explicitly reported

In contrast, the target compound’s amino-hydroxyethyl group provides electron-donating properties, which may favor antioxidant or neuroprotective roles.

Sulfonamide-Containing Acetamides

Key Structural Features : Sulfonamide groups improve solubility and are common in antimicrobial or anticancer agents.

Compound Name Substituent(s) on Phenyl Ring Biological Activity Reference
4o () -N-(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)sulfamoyl Anticancer (theoretical)
4p () -N-(naphthalen-2-yl)sulfamoyl Antimicrobial potential

Comparison: Sulfonamide-containing acetamides (e.g., 4o, 4p) exhibit broad-spectrum activity but may suffer from metabolic instability. The target compound’s amino-hydroxyethyl group avoids sulfonamide-associated hypersensitivity risks while retaining hydrogen-bonding capacity .

Halogenated Acetamides

Key Structural Features : Halogens (Cl, Br) enhance lipophilicity and resistance to oxidative metabolism.

Compound Name Substituent(s) on Phenyl Ring Biological Activity Reference
Compound 4 () -3-Cl, -4-OH Paracetamol photodegradation product
Compound 5 () -2,5-diCl, -4-OH Paracetamol photodegradation product
Title Compound () -3,4-diCl, -pyrazolyl Structural analog of benzylpenicillin

Comparison: Halogenated derivatives (e.g., Compounds 4–5) are often less pharmacologically active than parent molecules due to metabolic deactivation.

Amino-Substituted Acetamides

Key Structural Features: Amino groups enhance solubility and metal-chelating properties.

Compound Name Substituent(s) on Phenyl Ring Biological Activity Reference
N-(4-aminophenyl)acetamide () -NH2 Chelating agent, intermediate in synthesis
Target Compound -(1-amino-2-hydroxyethyl) (R-configuration) Theoretical: Enhanced chelation and CNS activity

Comparison: While N-(4-aminophenyl)acetamide serves as a synthetic intermediate, the target compound’s chiral hydroxyethylamine group may enable enantioselective interactions with biological targets (e.g., adrenergic receptors) .

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